molecular formula C10H12BClO2 B2490290 (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid CAS No. 2225170-63-6

(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid

Cat. No.: B2490290
CAS No.: 2225170-63-6
M. Wt: 210.46
InChI Key: DVGOFIZBAWEZTL-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is a substituted arylboronic acid characterized by a chloro group at the 2-position, a cyclopropyl group at the 4-position, and a methyl group at the 5-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . The unique substituents in this compound influence its electronic and steric properties, which may modulate its reactivity, pKa, and binding affinity toward diols (e.g., sugars) or transition metals .

Properties

IUPAC Name

(2-chloro-4-cyclopropyl-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO2/c1-6-4-9(11(13)14)10(12)5-8(6)7-2-3-7/h4-5,7,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGOFIZBAWEZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C2CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-cyclopropyl-5-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a coupling partner with aryl halides, allowing for the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Mechanism of Action
The mechanism involves the formation of a palladium-boron complex through transmetalation, followed by reductive elimination to yield the desired product. The unique substitution pattern on the phenyl ring enhances its reactivity and selectivity in these reactions.

Biological Applications

Pharmaceutical Development
Research indicates that this compound is being explored for its potential in developing biologically active molecules. It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting cancer pathways. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity .

Case Study: Anticancer Agents
A study demonstrated that derivatives of this boronic acid exhibited significant activity against specific cancer cell lines. The modification of the boronic acid structure led to improved potency and selectivity, showcasing its potential as a lead compound in anticancer drug development .

Material Science

Advanced Materials and Polymers
In material science, this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to creating materials with enhanced durability and chemical resistance. The incorporation of boronic acids into polymer matrices can improve mechanical properties and thermal stability .

Mechanism of Action

The primary mechanism of action for (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid in Suzuki–

Biological Activity

(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data tables and research findings.

Overview

This boronic acid derivative is primarily utilized in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. Its role as a catalyst in this reaction highlights its importance in developing pharmaceuticals and complex organic molecules.

Target of Action

The primary target for this compound is the palladium catalyst involved in the Suzuki–Miyaura reaction. The compound facilitates the transmetalation process, which is crucial for the coupling of aryl halides with organoboranes to form biaryl compounds.

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction , which allows for the formation of new carbon-carbon bonds under mild conditions. This reaction is functional group tolerant, making it suitable for various substrates.

Pharmacokinetics

As a boronic acid, this compound demonstrates stability and ease of preparation. Its pharmacokinetic profile indicates that it can be effectively utilized in synthetic pathways without significant degradation under standard laboratory conditions.

Organic Synthesis

The compound serves as a building block in synthesizing complex organic molecules, particularly those requiring biaryl structures. It has been investigated for its potential to enhance the efficiency of drug development processes.

Medicinal Chemistry

Research has explored the use of this compound in developing pharmaceuticals targeting various diseases. Its ability to form stable complexes with palladium makes it a valuable tool in synthesizing drug candidates.

Case Studies and Research Findings

Table 1: Summary of Biological Activities Related to Boronic Acids

Compound NameBiological ActivityIC50 Value (nM)Reference
This compoundPotential for drug developmentN/A
Benzyl boronic acidAntiviral against HCV420 mg b.i.d
Indazole derivativesAntitumor activity0.64 μM
FGFR inhibitorsEnzyme inhibition< 4.1 nM

Comparison with Similar Compounds

Structural and Electronic Effects

The substituents on arylboronic acids critically affect their reactivity and physicochemical properties. Below is a comparative analysis with structurally related boronic acids:

Compound Name Substituents Electronic Effects Steric Effects Key Applications
(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid Cl (2-), cyclopropyl (4-), Me (5-) Cl (electron-withdrawing), cyclopropyl (mild electron-donating), Me (electron-donating) High steric bulk from cyclopropyl Cross-coupling, sensors
(2-Butoxy-5-chlorophenyl)boronic acid Cl (5-), butoxy (2-) Butoxy (electron-donating), Cl (electron-withdrawing) Moderate steric hindrance from butoxy Polymer crosslinking
3-AcPBA (3-Acetamidophenylboronic acid) Acetamido (3-) Electron-withdrawing (amide) Low steric hindrance Glucose sensing
4-MCPBA (4-Methoxycarbonylphenylboronic acid) COOMe (4-) Electron-withdrawing (ester) Moderate steric hindrance Drug delivery

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, COOMe) lower the pKa of boronic acids, enhancing their diol-binding capacity at physiological pH . The chloro group in this compound likely reduces its pKa compared to purely electron-donating substituents.

Binding Affinity and pH Sensitivity

Studies on boronic acid-diol interactions reveal that binding constants (K) and pH sensitivity depend on substituents :

  • This compound is expected to exhibit a pKa lower than 8.5 (typical for unsubstituted phenylboronic acid) due to the electron-withdrawing Cl group. This enhances its diol-binding capacity at neutral pH, making it suitable for physiological applications .
  • In contrast, 3-AcPBA and 4-MCPBA have higher pKa values (~8.8–9.2), limiting their utility in glucose sensing at physiological pH .
  • Hydrogels formed with boronic acids show pH-dependent crosslinking. For example, 2AMPBA (2-acetamidophenylboronic acid) forms strong gels at pH 4–5 (below its pKa of 5.1), while this compound may favor crosslinking at higher pH due to its lower pKa .

Q & A

Q. What are the common synthetic routes for (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of the corresponding aryl halide. Key steps include:
  • Substrate Preparation : Use of 2-chloro-4-cyclopropyl-5-methylbromobenzene as the precursor.
  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos, which enhance selectivity for boronic acid formation .
  • Solvent Optimization : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C) with a borate source (e.g., bis(pinacolato)diboron).
  • Purification : Chromatography or recrystallization to isolate the product. Adjusting stoichiometry (1:1.2 aryl halide:boron reagent) minimizes side reactions.

Q. How is the molecular structure of this boronic acid validated, and which analytical techniques are most reliable?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement . Validate hydrogen-bonding networks (e.g., B–OH∙∙∙O interactions) to confirm planar geometry.
  • NMR Spectroscopy : ¹¹B NMR (~30 ppm for sp² boron) and ¹H/¹³C NMR to verify substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight. Cross-validate with computational methods (DFT) for bond-length consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this boronic acid with glycoproteins?

  • Methodological Answer : Discrepancies arise from secondary interactions (e.g., hydrophobic effects) overshadowing boronic acid-diol binding. To isolate true affinity:
  • Buffer Screening : Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize non-specific interactions .
  • Competitive Assays : Introduce excess mannitol to displace weakly bound glycoproteins.
  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran surfaces and measure kon/koff rates under varied pH (7.4–9.0) .

Q. How can computational modeling guide the design of proteasome inhibitors using this boronic acid?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with the proteasome’s β5 subunit. Prioritize residues Thr1, Gly47, and Asp114 for hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the boron–threonine covalent adduct.
  • SAR Analysis : Compare IC₅₀ values of analogs with substituent modifications (e.g., cyclopropyl vs. methyl groups) to refine steric/electronic requirements .

Q. What experimental approaches quantify the kinetic parameters (kon/koff) of its interaction with diols in aqueous solutions?

  • Methodological Answer :
  • Stopped-Flow Fluorescence : Mix boronic acid (0.1 mM) with excess diol (e.g., fructose) in PBS (pH 7.4) at 25°C. Monitor fluorescence quenching (λex = 280 nm) over milliseconds .
  • Data Fitting : Use a pseudo-first-order model to extract kon. For koff, add a competing ligand (e.g., sorbitol) and fit exponential recovery curves.
  • Comparison : Rank diols by kon (e.g., fructose > glucose) to correlate kinetics with thermodynamic affinity .

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